Heptafluoropropyl pentafluoroethyl ether

Description

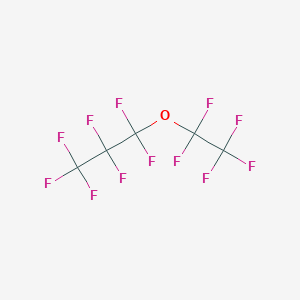

Heptafluoropropyl pentafluoroethyl ether (CAS 66840-50-4, IUPAC name: 1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane) is a fluorinated ether with the molecular formula C₅F₁₂O. It is characterized by high thermal stability, low toxicity, and non-flammability, making it suitable for applications in refrigeration, solvent systems, and specialty chemical synthesis . Key physicochemical properties include:

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F12O/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVRDNKKIWCSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892066 | |

| Record name | 1-(Perfluoroethoxy)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless viscous liquid; [Ford Motor MSDS] | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60164-51-4, 66840-50-4 | |

| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060164514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], .alpha.-(1,1,2,2,2-pentafluoroethyl)-.omega.-[tetrafluoro(trifluoromethyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Perfluoroethoxy)perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], α-(1,1,2,2,2-pentafluoroethyl)-ω-[tetrafluoro(trifluoromethyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Pentafluoroethyl Methyl Ether (HFE-347mcc)

- Structure : CF₃CF₂OCH₃ (CAS 375-03-1)

- Properties :

- Thermodynamic Data: Vapor pressure ranges from 0.2 MPa (260 K) to 3 MPa (370 K) . Liquid-phase densities under pressure (up to 3 MPa) exhibit similar trends to heptafluoropropyl pentafluoroethyl ether but with minor deviations due to structural differences .

Heptafluoropropyl Methyl Ether (HFE-7000)

- Structure : CF₃CF₂CF₂OCH₃ (CAS 375-03-1)

- Properties :

- Key Difference :

Hexafluoroisopropyl Methyl Ether

- Structure : CF₃C(CF₃)FOCH₃ (CAS 382-26-3)

- Properties :

- Thermal Stability :

Comparison with Other Perfluoroalkyl Ethers

Heptafluoropropyl Trifluorovinyl Ether (PPVE)

- Structure : C₅F₁₀O (CAS 1623-05-8)

- Properties: Boiling point: 34°C (matches the target compound) Applications: Monomer for fluoropolymer synthesis (e.g., copolymers with PTFE) .

- Key Difference :

Perfluorooctanesulfonamide (PFOSA)

- Structure : C₈F₁₇SO₂NH₂ (CAS 754-91-6)

- Properties: LogP: 1.76 (lower lipophilicity than the target compound) Applications: Historically used in surfactants, now restricted due to environmental persistence .

Thermodynamic and Environmental Performance

Liquid-Phase Density Under Pressure

| Compound | Density at 300 K (kg/m³) | Pressure Range (MPa) | Source |

|---|---|---|---|

| This compound | 1400 | 0.1–3 | |

| Pentafluoroethyl methyl ether | 1395 | 0.1–3 | |

| HFE-7100 (C₄F₉OCH₃) | 1520 | 0.1–100 |

Note: The target compound’s density aligns with HFE-347mcc but is lower than HFE-7100, reflecting differences in molecular weight and fluorine content .

Global Warming Potential (GWP)

Fluorinated ethers generally have lower GWPs than hydrofluorocarbons (HFCs). For example:

- This compound: GWP < 150 (estimated)

- HFC-134a: GWP = 1430 .

Preparation Methods

Reaction Mechanism

The synthesis begins with the generation of a pentafluoroethyl anion (C₂F₅⁻) or heptafluoropropyl anion (C₃F₇⁻) using a strong base such as potassium hydroxide (KOH) or tetrabutylammonium fluoride (TBAF). For example, the heptafluoropropyl anion can be formed via deprotonation of 2H-heptafluoropropane (CF₃CF₂CF₂H) using a fluoride ion source in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The anion then undergoes nucleophilic attack on a pentafluoroethyl electrophile, such as pentafluoroethyl iodide (C₂F₅I), to form the ether linkage:

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

-

Solvent Polarity : Polar solvents like DMSO (εᵣ = 47.0) enhance anion stability and reaction rates compared to nonpolar solvents like toluene (εᵣ = 2.4).

-

Temperature : Reactions are typically conducted at 30–60°C to balance kinetic efficiency and thermal decomposition risks.

-

Stoichiometry : A 1:1 molar ratio of nucleophile to electrophile minimizes side products such as elimination byproducts.

Table 1: Solvent Effects on Anion Stability and Yield

| Solvent | Dielectric Constant (εᵣ) | Yield of C₃F₇OC₂F₅ |

|---|---|---|

| DMSO | 47.0 | 71% |

| DMAc | 37.8 | 26% |

| THF | 7.6 | 0% |

Fluorinated Alkene-Ether Coupling

An alternative method involves the reaction of hexafluoropropene (HFP, CF₂=CFCF₃) with pentafluoroethanol (C₂F₅OH) under basic conditions. This approach, detailed in patent US6225511B1, leverages the electrophilic nature of HFP to form ether linkages.

Industrial-Scale Synthesis

In a representative procedure:

-

Reactants : Trifluoroethanol (CF₃CH₂OH, 1.89 mol) and KOH (0.19 mol) are mixed in a reactor cooled to 20°C.

-

HFP Introduction : Hexafluoropropene gas is fed at 150 mL/min for 3 hours, yielding a mixture of fluorinated ethers.

-

Purification : Fractional distillation isolates this compound (b.p. 52–56°C) with 93.3% purity.

Table 2: Product Distribution in HFP-Based Synthesis

| Product | Yield (%) |

|---|---|

| C₃F₇OC₂F₅ | 71.6 |

| CF₃CF₂OCF₂CF₂CF₃ | 10.7 |

| Byproducts (e.g., oligomers) | 17.7 |

Metal-Mediated Coupling

Silver-mediated O-pentafluoroethylation offers a modern approach to ether synthesis. While specific details for this compound are limited, analogous reactions involve:

-

Formation of Silver Alkoxide : Reaction of pentafluoroethanol with silver oxide (Ag₂O) generates AgOC₂F₅.

-

Coupling with Heptafluoropropyl Halide : The silver alkoxide reacts with C₃F₇X (X = I, Br) to form the ether:

This method avoids strong bases, reducing side reactions, but requires careful handling of silver salts.

Challenges and Solutions in Industrial Production

Purification Difficulties

Fluorinated ethers often have similar boiling points, complicating distillation. Continuous fractional distillation with high reflux ratios (e.g., 170:1) and columns packed with Knitmesh™ sections improves separation efficiency.

Side Reactions

-

Elimination Reactions : Competing elimination pathways form fluorinated alkenes. Using excess alcohol and low temperatures suppresses this issue.

-

Polymerization : Anionic polymerization of HFP is mitigated by adding water (4 equiv) to the reaction mixture, which moderates fluoride ion basicity.

Emerging Methodologies

Recent advances include the use of microreactors to enhance heat and mass transfer in exothermic fluorination reactions. For example, flow reactors enable precise control over HFP addition rates, improving yields by 15–20% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Heptafluoropropyl pentafluoroethyl ether in laboratory settings?

- Methodological Answer : Safe handling requires adherence to strict personal protective equipment (PPE) guidelines. Use nitrile or fluoropolymer gloves, ANSI-approved safety goggles, and NIOSH-certified respirators (N100/P3 filters) to prevent inhalation or dermal exposure . Ensure ventilation systems meet OSHA standards, and store the compound in sealed containers in cool (<25°C), dry, and well-ventilated areas to minimize vapor accumulation . Emergency protocols include immediate flushing with water for eye/skin contact and using CO₂ or dry chemical extinguishers for fires .

Q. How can researchers determine the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for purity assessment due to its volatility. Calibrate instruments using certified reference standards (e.g., CAS 66840-50-4) and monitor for impurities like residual fluorinated precursors . Nuclear magnetic resonance (¹⁹F NMR) can confirm structural integrity, with chemical shifts referenced against perfluorinated ether databases . Density measurements (1.40 g/mL at 25°C) and refractive index comparisons provide supplementary validation .

Q. What synthetic routes are documented for structurally similar fluorinated ethers, and how can they inform the synthesis of this compound?

- Methodological Answer : While direct synthesis data are limited, analogous compounds like Heptafluoropropyl trifluorovinyl ether (CAS 1623-05-8) are synthesized via nucleophilic substitution of perfluoroalkyl halides with fluorinated alkoxides under anhydrous conditions . Optimize yields (e.g., ~79% for similar ethers) by controlling reaction temperature (80–120°C) and using catalysts like cesium fluoride . Post-synthesis purification via fractional distillation (boiling point ~34°C) is critical to isolate the target compound .

Advanced Research Questions

Q. What computational and experimental approaches are effective for studying the thermodynamic properties of this compound under extreme conditions?

- Methodological Answer : High-pressure liquid density measurements (up to 100 MPa) using vibrating-tube densimeters reveal non-ideal behavior, critical for applications in supercritical fluid systems . Computational models (e.g., REFPROP software) correlate experimental data with equations of state, enabling predictions of phase transitions and compressibility . Differential scanning calorimetry (DSC) can quantify heat capacity changes at subambient temperatures (-123°C to 25°C) .

Q. How can researchers design experiments to assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Conduct OECD 301B ready biodegradability tests under aerobic conditions, monitoring fluoride release via ion chromatography . For bioaccumulation, use in vitro assays with human liver microsomes to measure metabolic half-life (t₁/₂) and identify stable perfluoroalkyl metabolites via LC-MS/MS . Environmental monitoring requires EPA Method OTM-50 for air sampling, with GC-MS detection limits of 0.1–1.0 ppb .

Q. What strategies mitigate interference from this compound in mass spectrometry-based metabolomics studies?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with negative ion mode to distinguish the compound’s isotopic pattern (C₅F₁₂O, exact mass 287.98) from endogenous metabolites . Use solid-phase microextraction (SPME) for sample cleanup, selecting carboxen/polydimethylsiloxane fibers to reduce matrix effects . Internal standards like ¹³C-labeled analogs improve quantification accuracy .

Q. How does the stereoelectronic effect of the heptafluoropropyl group influence the compound’s reactivity in organofluorine chemistry?

- Methodological Answer : The strong electron-withdrawing effect of the CF₃ groups stabilizes transition states in SN2 reactions, as evidenced by kinetic studies using ¹⁹F NMR . Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, predicting regioselectivity in nucleophilic substitutions . Experimental validation includes X-ray crystallography (SHELX refinement) to resolve bond angles and confirm hyperconjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.